(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
“(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate” is a unique chemical compound. It is also known as "tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate" . The empirical formula of this compound is C11H20N2O2 .
Synthesis Analysis
The synthesis of this compound involves a reaction between (1R,5S)-3-amino-2-aminomethyl-1,3-azabicyclohexane and bromoacetic ester, which produces (1R,5S)-3-amino-2-methyl-1,3-azabicyclohexane . This product then reacts with tert-butyl ammonium bromide in the presence of a carbonate to produce the final product .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C (OC (C) (C)C)N1C [C@@H] ( [C@@H]2CN) [C@@H]2C1
. This indicates that the compound has a bicyclic structure with an amine group attached. Chemical Reactions Analysis
The compound is synthesized through a series of reactions involving (1R,5S)-3-amino-2-aminomethyl-1,3-azabicyclohexane and bromoacetic ester . The exact mechanism of these reactions is not specified in the available resources.Physical and Chemical Properties Analysis
The compound has a molecular weight of 212.29 . It is a solid at room temperature . It is stored in a refrigerator .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
benzyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-12-10-6-15(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8,14H2/t10-,11+,12? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABVNKBYOZUUCV-FOSCPWQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2N)CN1C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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